molecular formula C9H11NO B142246 (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol CAS No. 140632-19-5

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol

Cat. No.: B142246
CAS No.: 140632-19-5
M. Wt: 149.19 g/mol
InChI Key: LOPKSXMQWBYUOI-RKDXNWHRSA-N
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Description

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol: is a chiral organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an indene backbone with an amino and a hydroxyl group attached to it. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of these groups, which is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol typically involves the reduction of corresponding ketones or aldehydes followed by amination. One common method includes the catalytic hydrogenation of 1-indanone to produce 1-amino-2,3-dihydro-1H-inden-2-ol. The reaction is usually carried out in the presence of a chiral catalyst to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is critical to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Indanone derivatives.

    Reduction: Fully saturated indane derivatives.

    Substitution: Various N-substituted indan-2-ol derivatives.

Scientific Research Applications

Chemistry: (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors or activators.

Medicine: The compound’s chiral nature and functional groups make it a potential candidate for drug development. It can be used to synthesize pharmaceuticals with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various polymers and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of enzymatic activity. The stereochemistry plays a crucial role in determining the specificity and strength of these interactions.

Comparison with Similar Compounds

    (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound with opposite stereochemistry.

    1-amino-2,3-dihydro-1H-inden-2-ol: The racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.

    1-indanone: The ketone precursor used in the synthesis of (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and racemic mixtures. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.

Properties

IUPAC Name

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPKSXMQWBYUOI-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13286-59-4, 163061-73-2
Record name 1-Amino-2-indanol, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013286594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-indanol, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163061732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R)-(-)-1-Amino-2-indanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-AMINO-2-INDANOL, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9U54KL6PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-AMINO-2-INDANOL, TRANS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C44ZZ4E55A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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